molecular formula C11H11F3O B14834180 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene

1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B14834180
M. Wt: 216.20 g/mol
InChI Key: UMPKFBAYXNNRIL-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The cyclopropoxy group may contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its cyclopropoxy and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-cyclopropyloxy-2-methyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-7-9(11(12,13)14)3-2-4-10(7)15-8-5-6-8/h2-4,8H,5-6H2,1H3

InChI Key

UMPKFBAYXNNRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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